molecular formula C7H11Cl B073443 7-Chlorobicyclo[4.1.0]heptane CAS No. 1588-50-7

7-Chlorobicyclo[4.1.0]heptane

Cat. No.: B073443
CAS No.: 1588-50-7
M. Wt: 130.61 g/mol
InChI Key: ZZUBDXHHLGMPDC-UHFFFAOYSA-N
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Description

7-Chlorobicyclo[4.1.0]heptane is a versatile and synthetically valuable strained organic compound that serves as a key intermediate in advanced organic synthesis and medicinal chemistry research. This molecule features a bicyclo[4.1.0]heptane scaffold—a fused cyclohexane and cyclopropane ring system—functionalized with a chlorine atom at the 7-position. The presence of the highly strained cyclopropane ring, activated by the adjacent chlorine substituent, makes this compound an excellent substrate for ring-opening reactions, cycloadditions, and other transition metal-catalyzed transformations. Researchers utilize this compound to explore novel reaction methodologies and to incorporate the bicyclic framework into more complex molecular architectures. Its primary research value lies in its application as a rigid scaffold in drug discovery, where it can be used to conformationally constrain flexible molecules, potentially improving potency, selectivity, and metabolic stability. The electrophilic chlorine atom provides a handle for further functionalization via cross-coupling or nucleophilic substitution, enabling the synthesis of diverse compound libraries for biological screening. This compound is instrumental in the development of new synthetic strategies and the investigation of structure-activity relationships (SAR) in pharmaceutical and agrochemical research.

Properties

CAS No.

1588-50-7

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

7-chlorobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H11Cl/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2

InChI Key

ZZUBDXHHLGMPDC-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)C2Cl

Canonical SMILES

C1CCC2C(C1)C2Cl

Synonyms

Bicyclo[4.1.0]heptane, 7-chloro-

Origin of Product

United States

Mechanistic Investigations of 7 Chlorobicyclo 4.1.0 Heptane Reactivity

Nucleophilic Substitution Pathways on the Cyclopropane (B1198618) Ring

The C-7 position of 7-chlorobicyclo[4.1.0]heptane is a focal point for nucleophilic attack, proceeding through various mechanistic routes, including traditional polar pathways and radical-based processes.

SN1 and SN2 Type Mechanisms at C-7

The substitution of the chlorine atom at the C-7 position can occur via mechanisms with SN1 and SN2 characteristics. The unique geometry of the cyclopropane ring, however, imposes significant constraints compared to typical alkyl halides. Research into the reaction of this compound with nucleophiles like cobalt(I) complexes has been explored to understand these substitution reactions. core.ac.uk It has been suggested that a second-order nucleophilic substitution (SN2-like) on such cyclopropyl (B3062369) derivatives should proceed with retention of configuration, which is a deviation from the classical Walden inversion seen in acyclic systems. core.ac.uk

A practical example of nucleophilic substitution at this position is the conversion of this compound to its bromo-analogue using lithium bromide in dimethylformamide (DMF). This reaction results in a mixture of exo and endo isomers.

Table 1: Nucleophilic Substitution of this compound
ReactantReagentSolventTemperatureReaction TimeProductYieldExo:Endo Ratio
This compoundLithium Bromide (2.5 equiv.)DMF80°C12 hours7-Bromobicyclo[4.1.0]heptane78%1:1.3

The preferential formation of the endo-bromide product is attributed to steric hindrance at the exo face during the nucleophilic attack.

Radical Nucleophilic Substitution (SRN1) Processes

Beyond polar mechanisms, 7-halobicyclo[4.1.0]heptanes are known to undergo radical nucleophilic substitution (SRN1). This multi-step chain mechanism involves radical and radical anion intermediates and provides a powerful method for forming C-C bonds on the cyclopropane ring. The general SRN1 mechanism involves the initiation by an electron transfer to the substrate, followed by the fragmentation of the resulting radical anion, reaction of the formed radical with a nucleophile, and subsequent electron transfer to the original substrate to propagate the chain. arkat-usa.orgumich.edu

Influence of Substrate Structure on SRN1 Reactivity

The reactivity of bicyclo[4.1.0]heptyl systems in SRN1 reactions is significantly influenced by the nature of the leaving group. Studies have often utilized 7-bromo- or 7-iodobicyclo[4.1.0]heptane, as the carbon-halogen bond is more readily cleaved following electron capture compared to the C-Cl bond. arkat-usa.orgumich.eduresearchgate.net For instance, the photostimulated reaction of 7-iodobicyclo[4.1.0]heptane with carbanionic nucleophiles proceeds efficiently, demonstrating that even sterically hindered bridgehead-type positions on a cyclopropane ring are susceptible to this type of substitution. researchgate.net The reaction of 7-bromobicyclo[4.1.0]heptane (also known as 7-bromonorcarane) with nucleophiles like diphenylphosphide ions has also been shown to proceed via the SRN1 mechanism. umich.edu

Stereoselectivity in Radical-Mediated C-C Bond Formation

A key feature of SRN1 reactions involving the 7-bicyclo[4.1.0]heptyl system is the potential for stereoselectivity. Research on the SRN1 reactions of 7-iodobicyclo[4.1.0]heptane with various carbanions has been described as a novel method for stereoselective C-C bond formation on cyclopropane rings. arkat-usa.orgumich.eduresearchgate.net The stereochemical outcome is determined during the step where the planar or rapidly inverting 7-bicyclo[4.1.0]heptyl radical couples with the nucleophile. The approach of the nucleophile can be directed by steric or electronic factors, leading to a preferential formation of one stereoisomer over the other.

Elimination Reactions Leading to Highly Strained Bicyclic Cyclopropenes

Elimination of hydrogen chloride from this compound and its derivatives can lead to the formation of bicyclo[4.1.0]hept-1(7)-ene, a highly strained and reactive bicyclic cyclopropene (B1174273).

Base-Induced Elimination Mechanisms

The outcome of base-induced elimination reactions of this compound is highly dependent on the reaction conditions, particularly the choice of base and solvent. ethernet.edu.et

Under vacuum gas-solid reaction (VGSR) conditions, using solid fluoride (B91410) on glass helices to dehydrochlorinate a related precursor, 1-(trimethylsilyl)-7-chlorobicyclo[4.1.0]heptane, successfully generates bicyclo[4.1.0]hept-1(7)-ene. acs.org This highly unstable molecule can be observed at low temperatures but quickly dimerizes below -90°C. acs.org The related 7-chlorobicyclo[4.1.0]hept-1(7)-ene, generated from a different precursor, has been observed to rearrange rapidly to 2-chloro-1,3-cycloheptadiene. acs.orgresearchgate.net

In solution, the choice of base and solvent dictates the product distribution. The reaction of 7,7-dichlorobicyclo[4.1.0]heptane, a related precursor to the title compound, with potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO) leads to products like ethylbenzene (B125841) and 2-ethyltoluene, suggesting a complex rearrangement pathway initiated by the formation of a highly strained intermediate. ethernet.edu.et However, using a different base or solvent system can completely change the reaction course.

Table 2: Influence of Base/Solvent on the Reactivity of Chlorobicyclo[4.1.0]heptane Systems
Substrate SystemBaseSolventPrimary Outcome/Product TypeReference
7,7-Dichlorobicyclo[4.1.0]heptanePotassium t-butoxideDMSORearrangement to aromatic products (ethylbenzene) ethernet.edu.et
This compoundPotassium t-butoxide / Crown EtherBenzeneSubstitution product (t-butoxy derivative) ethernet.edu.et
This compoundPotassium isopropoxide-Reduction products ethernet.edu.et
1-(trimethylsilyl)-7-chlorobicyclo[4.1.0]heptaneSolid FluorideGas PhaseElimination to bicyclo[4.1.0]hept-1(7)-ene acs.org

These findings underscore the delicate balance between elimination, substitution, and rearrangement pathways, which can be finely tuned by the reaction environment. ethernet.edu.et The generation of the transient bicyclo[4.1.0]hept-1(7)-ene intermediate is a testament to the high reactivity imparted by the fused ring system.

Organometallic Reactions and Their Mechanistic Implications

Reactions with Cobalt(I) Complexes

The reaction of this compound with square-planar cobalt(I) complexes, such as pyridine(bis(salicylaldehyde)ethylenediiminato)cobalt(I) [Co(I)(salen)py], has been investigated to understand the formation of alkylcobalt(III) compounds. core.ac.uk This reaction yields an alkylcobalt σ-bond. core.ac.uk However, the resulting alkylcobalt(III) product is characterized by extreme light sensitivity. This instability has posed significant challenges to its isolation and purification, preventing a complete analysis of its stereochemistry by methods such as NMR. core.ac.uk The synthesis of the this compound reactant for these studies is typically achieved through the reduction of 7,7-dichlorobicyclo[4.1.0]heptane. core.ac.uk

Formation of Organomagnesium Intermediates

Attempts to form stable organomagnesium intermediates, or Grignard reagents, from halocyclopropanes are often complicated by reduction and rearrangement pathways. Research into the reaction of gem-dihalocyclopropanes with activated magnesium provides insight into the behavior of the 7-chloro-substituted system.

In a study using activated magnesium in tetrahydrofuran (B95107) (THF) at low temperatures (-50 to -40 °C), this compound was found to be unreactive, with the starting material being recovered quantitatively. oup.comoup.com In contrast, when a related compound, endo-7-bromo-exo-7-chlorobicyclo[4.1.0]heptane, was subjected to the same conditions, no Grignard reagent was formed. Instead, a mixture of reduction and solvent-incorporation products was obtained. thieme-connect.de This suggests that the formation of a stable cyclopropylmagnesium halide from this bicyclic system is not a favored pathway.

Table 1: Reaction of endo-7-bromo-exo-7-chlorobicyclo[4.1.0]heptane with Activated Magnesium thieme-connect.de
ProductYield (%)
Bicyclo[4.1.0]heptane3%
This compound34%
7-Bromobicyclo[4.1.0]heptane41%
7-(2-Tetrahydrofuryl)bicyclo[4.1.0]heptane22%

The results indicate that while the carbon-bromine bond is reactive towards magnesium, the process leads to reduction rather than the formation of a stable organometallic intermediate. The carbon-chlorine bond in this compound proved inert under these specific reaction conditions. oup.com

Catalytic Transformations Involving this compound Derivatives

Catalytic methods offer pathways for the selective transformation of the bicyclic ring system. Hydrogenolysis, in particular, has been studied to understand the regioselectivity of cyclopropane ring cleavage.

Regioselective Catalytic Hydrogenolysis

The catalytic hydrogenolysis of 7-halobicyclo[4.1.0]heptane derivatives has been investigated to determine the effects of the halogen substituents on the regioselective cleavage of the cyclopropane ring. Studies have been conducted on compounds such as 7-chloro-7-fluorobicyclo[4.1.0]heptane using a Palladium-on-carbon (Pd-C) catalyst. researchgate.net The reactions are typically performed in a methanol (B129727) solution, with conditions varying from room temperature at atmospheric pressure to elevated temperatures (80°C) and pressures (50 kg/cm ²). researchgate.net The primary goal of this research is to understand how the nature of the halogen at position 7 influences which carbon-carbon bond of the cyclopropane ring is preferentially cleaved during hydrogenation. The effect of amine additives on the reaction's selectivity has also been a subject of these investigations. researchgate.net

Table 2: General Conditions for Catalytic Hydrogenolysis of 7-Halobicyclo[4.1.0]heptane Derivatives researchgate.net
ParameterCondition
CatalystPalladium on Carbon (Pd-C)
SolventMethanol
TemperatureRoom Temperature or 80°C
PressureAtmospheric or 50 kg/cm²

Stereochemical Aspects and Configurational Control in 7 Chlorobicyclo 4.1.0 Heptane Chemistry

Isomeric Forms: Cis and Trans Stereoisomers

The compound 7-chlorobicyclo[4.1.0]heptane, also known as 7-chloronorcarane, possesses a chiral center at the C7 position, which is bonded to the chlorine atom and is part of the cyclopropane (B1198618) ring fused to the cyclohexane (B81311) ring. Due to the geometry of the bicyclic system, the chlorine substituent can be oriented in two different spatial arrangements relative to the six-membered ring. This gives rise to two distinct diastereomers: cis (or endo) and trans (or exo). core.ac.ukdatapdf.com

In the cis isomer, the chlorine atom is on the same side of the cyclopropane ring as the cyclohexane ring. In the trans isomer, the chlorine atom is on the opposite side. The synthesis of this compound, often achieved through the reduction of 7,7-dichlorobicyclo[4.1.0]heptane, typically results in a mixture of both cis and trans isomers. core.ac.ukscispace.com For instance, the indirect electrochemical reduction of 7,7-dichlorobicyclo[4.1.0]heptane yields a 2:1 mixture of the cis and trans isomers. scispace.com

The separation of the cis and trans stereoisomers of this compound presents a significant challenge. Researchers have employed several physical and chemical methods to isolate the individual isomers.

One successful physical separation technique is fractional distillation under reduced pressure. This method utilizes a one-meter Teflon spinning band fractionating column, which allows for careful separation based on slight differences in boiling points. core.ac.uk The boiling points for the isomers are very close, with the cis isomer boiling at 48–49°C at 14 mmHg and the trans isomer at 47–48°C at 14 mmHg. core.ac.uk Gas chromatographic collection has also been noted as a potential method, although it has been reported that achieving sufficient resolution for preparative separation can be difficult, with one study noting failure even after trying 28 different columns. core.ac.ukdatapdf.com

A chemical approach to separation involves exploiting the different reaction rates of the isomers. It has been shown that the endo-chloro (cis) isomer undergoes acetolysis at a rate at least 570 times faster than the exo-chloro (trans) isomer. datapdf.com This significant difference in reactivity allows for the selective destruction of the cis isomer, leaving behind the relatively pure trans isomer. datapdf.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used for the unambiguous stereochemical assignment of the cis and trans isomers of this compound. The key diagnostic feature is the coupling constant (J) between the cyclopropane protons. core.ac.uk

A well-established correlation in cyclopropane systems dictates that the coupling constant for cis-protons is larger than for trans-protons. This principle is applied to assign the structure of the this compound isomers. The isomer exhibiting a larger coupling constant (JAX) of approximately 8.0 Hz is assigned the cis configuration. core.ac.uk Conversely, the isomer with the smaller coupling constant of about 3.5 Hz is assigned the trans configuration. core.ac.uk Another study reported a triplet at δ 3.46 ppm with a coupling constant of 7.5 Hz, which was assigned to the endo (cis) isomer. datapdf.com

Table 1: NMR Spectroscopic Data for Stereochemical Assignment of this compound Isomers
IsomerConfiguration1H NMR Coupling Constant (JAX)Reference
Isomer with greater yield from certain reductionsCis (Endo)8.0 Hz core.ac.uk
Isomer with smaller yield from certain reductionsTrans (Exo)3.5 Hz core.ac.uk

Diastereoselective Synthetic Strategies

While many syntheses of this compound produce mixtures of diastereomers that require separation, some methods offer a degree of diastereoselectivity. These strategies typically involve the reduction of a gem-dihalo precursor, 7,7-dichlorobicyclo[4.1.0]heptane, which is readily prepared by the addition of dichlorocarbene (B158193) to cyclohexene (B86901). oc-praktikum.de

One reported diastereoselective method is the indirect electrochemical reduction of 7,7-dichlorobicyclo[4.1.0]heptane. Using phenanthrene (B1679779) as a mediator, this reaction produces a mixture of cis- and trans-7-chlorobicyclo[4.1.0]heptane in a 2:1 ratio, showing a preference for the formation of the cis isomer. scispace.com

Another approach involves the selective reduction of 7-bromo-7-chlorobicyclo[4.1.0]heptane. Reduction with triphenyltin (B1233371) hydride at room temperature selectively cleaves the carbon-bromine bond over the carbon-chlorine bond to yield this compound. thieme-connect.de The stereochemical outcome of such reductions can be influenced by the choice of the reducing agent and reaction conditions, offering a potential route for controlling the diastereomeric ratio.

Table 2: Diastereoselectivity in the Synthesis of this compound
Starting MaterialReaction ConditionsProduct Ratio (cis:trans)Reference
7,7-Dichlorobicyclo[4.1.0]heptaneIndirect electrochemical reduction with phenanthrene mediator2:1 scispace.com

Enantioselective Approaches to Bicyclo[4.1.0]heptane Scaffolds

The development of enantioselective methods to access chiral bicyclo[4.1.0]heptane structures is crucial for applications in medicinal chemistry and materials science. Research has focused on establishing asymmetric control during the construction of the bicyclic framework.

One successful strategy involves the use of chiral auxiliaries. For example, enantiomerically pure nucleoside analogues with a bicyclo[4.1.0]heptane core have been synthesized starting from 1,4-cyclohexanedione. acs.orguab.cat In this approach, a chiral auxiliary, such as a dihydrobenzoin moiety, is used to direct subsequent reactions. Key steps include a highly diastereoselective Simmons-Smith cyclopropanation and diastereoselective hydroboration reactions, which effectively establish the stereochemistry of the final product. acs.org

Another powerful technique is the use of asymmetric catalysis. Enantiocontrolled synthesis of bicyclo[4.1.0]heptane derivatives has been achieved through asymmetric transfer hydrogenation (ATH) of a cyclohexenone precursor using bifunctional ruthenium catalysts. researchgate.netnih.gov This initial step creates a chiral γ-substituted cyclohexenone intermediate with high enantiomeric purity. This intermediate is then converted through a stereoselective route into the final cyclopropyl-fused cyclohexane product, demonstrating the utility of catalytic methods in accessing these enantiomerically enriched scaffolds. researchgate.netnih.gov

Advanced Spectroscopic and Computational Approaches in Structural and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 7-Chlorobicyclo[4.1.0]heptane, enabling the confirmation of its bicyclic framework and the determination of its stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

The structure of this compound gives rise to two possible stereoisomers: endo-7-chlorobicyclo[4.1.0]heptane and exo-7-chlorobicyclo[4.1.0]heptane, where the chlorine atom is oriented either towards (endo) or away from (exo) the six-membered ring. The ¹H NMR spectrum typically displays a series of complex multiplets due to the various protons in the cyclohexane (B81311) and cyclopropane (B1198618) rings. kyoto-u.ac.jp The bridgehead protons and the proton on the chlorine-bearing carbon (C7) are particularly diagnostic.

A comprehensive analysis of both ¹H and ¹³C NMR data, including chemical shifts and coupling constants, is essential for unambiguous stereochemical assignments. For instance, the coupling patterns between the bridgehead protons and adjacent protons can help confirm the cis-fusion of the two rings. Advanced techniques such as the Nuclear Overhauser Effect (NOE) can be employed to determine the spatial proximity of protons, which is crucial for distinguishing between the endo and exo isomers. The reduction of 7,7-dichlorobicyclo[4.1.0]heptane has been shown to produce a mixture of cis (referring to the endo isomer) and trans (referring to the exo isomer) this compound, making NMR analysis critical for product characterization. scispace.com

Table 1: Typical NMR Spectroscopic Data for the Bicyclo[4.1.0]heptane Skeleton. (Note: Specific data for this compound is sparse; values are based on related structures).
NucleusPositionExpected Chemical Shift (ppm)Key Observations
¹HCyclohexane Ring Protons (CH₂)~0.7 - 2.6Complex, overlapping multiplets. kyoto-u.ac.jp
¹HBridgehead Protons (CH)~0.4 - 1.1Complex multiplets, coupling with adjacent protons provides structural information. dss.go.th
¹HC7-H ProtonVariableChemical shift and coupling constants are highly dependent on the stereochemistry (endo vs. exo).
¹³CCyclohexane Ring Carbons (CH₂)VariableMultiple signals corresponding to the non-equivalent carbons in the six-membered ring. nih.gov
¹³CBridgehead Carbons (CH)VariableDiagnostic signals for the carbons at the ring junction. nih.gov
¹³CC7 CarbonVariableShift is significantly influenced by the attached chlorine atom. nih.gov

Mass Spectrometry in Elucidating Reaction Products

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and deduce the structure of this compound and its reaction products. The analysis provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments.

For this compound (C₇H₁₁Cl), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (approximately 130.61 g/mol ). nih.gov A characteristic feature in the mass spectrum is the isotopic distribution of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two molecular ion peaks: M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule or its fragments.

The fragmentation pattern provides further structural clues. Electron ionization (EI) can cause the bicyclo[4.1.0]heptane ring system to cleave. Common fragmentation pathways for the parent bicyclo[4.1.0]heptane include the loss of small neutral molecules. aip.org For the chlorinated derivative, fragmentation would likely involve the initial loss of a chlorine radical (Cl•) followed by rearrangements and further fragmentation of the resulting C₇H₁₁⁺ carbocation.

Table 2: Expected Mass Spectrometry Data for this compound.
m/z ValueProposed FragmentSignificance
~130 / 132[C₇H₁₁Cl]⁺ (Molecular Ion)Confirms the molecular formula; the ~3:1 intensity ratio confirms one chlorine atom.
95[C₇H₁₁]⁺Represents the loss of the chlorine radical (M - Cl).
81[C₆H₉]⁺Potential loss of a methyl group ([C₇H₁₁]⁺ - CH₃). aip.org
67[C₅H₇]⁺Potential loss of an ethyl radical ([C₇H₁₁]⁺ - C₂H₅). aip.org
54[C₄H₆]⁺Potential loss of a propylene (B89431) molecule ([C₇H₁₁]⁺ - C₃H₆). aip.org

Quantum Chemical Calculations and Molecular Modeling in Understanding Reactivity

Quantum chemical calculations and molecular modeling have become instrumental in providing a deeper understanding of the structure, stability, and reactivity of molecules like this compound. These computational approaches allow for the investigation of properties that are often difficult to measure experimentally.

Computational methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways and calculate their energetic profiles. For this compound, these calculations can predict the activation energies for various transformations, such as thermal rearrangements or substitution reactions.

By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect reactants, intermediates, and products. The calculation of activation energies for these transition states provides a quantitative measure of the reaction rate and helps to elucidate the reaction mechanism. For example, modeling the thermal isomerization of related gem-dihalocyclopropanes has shown that such reactions can proceed through a concerted chlorine-atom migration and ring-opening mechanism. These computational insights are vital for predicting the feasibility of a reaction and for understanding how factors like stereochemistry influence the reaction outcome.

Quantum chemical calculations provide detailed information about the electronic structure of this compound, which is fundamental to its reactivity. These calculations can map the electron density distribution across the molecule, revealing the polarization of bonds and the location of electron-rich and electron-deficient sites. Due to the high electronegativity of chlorine, the C7-Cl bond is significantly polarized, with an accumulation of negative charge on the chlorine atom and a corresponding positive charge on the C7 carbon. This polarization makes the C7 carbon an electrophilic center, susceptible to attack by nucleophiles.

Furthermore, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key predictor of reactivity. The energy and shape of the HOMO indicate where the molecule is most likely to act as an electron donor (nucleophile), while the LUMO indicates the most probable site for accepting electrons (electrophile). For this compound, the LUMO is expected to be associated with the antibonding σ* orbital of the C-Cl bond, indicating that nucleophilic attack would likely lead to the cleavage of this bond.

Synthetic Utility of 7 Chlorobicyclo 4.1.0 Heptane As a Building Block

Precursor for Functionalized Bicyclic Systems and Their Derivatives

7-Chlorobicyclo[4.1.0]heptane serves as a valuable starting material for the synthesis of a variety of functionalized bicyclic [4.1.0]heptane derivatives. The strategic manipulation of the chloro group and the bicyclic core allows for the introduction of diverse functionalities.

A significant transformation involves the reaction of the parent dichlorobicyclo[4.1.0]heptane with phosphorus trichloride (B1173362) (PCl₃) and anhydrous aluminum trichloride (AlCl₃) to yield phosphonic dichlorides. This reaction provides a direct route to introduce a phosphonyl group onto the bicyclic framework, opening avenues for the synthesis of novel phosphorus-containing bicyclic compounds.

Furthermore, the reactivity of the C-Cl bond allows for substitution reactions with various nucleophiles. For instance, reactions with anions of active methylene (B1212753) compounds, such as diethyl malonate and ethyl cyanoacetate, in the presence of a strong base like potassium t-butoxide, lead to the formation of monosubstituted products. These reactions have been shown to proceed with a degree of stereoselectivity, predominantly yielding the syn-substituted isomers.

Nucleophile (Active Methylene Compound)Major Product
Diethyl malonatesyn-7-Chloro-7-(dicarbethoxymethyl)bicyclo[4.1.0]heptane
Ethyl cyanoacetatesyn-7-Chloro-7-(cyano(ethoxycarbonyl)methyl)bicyclo[4.1.0]heptane

The reaction with organometallic reagents, such as methyllithium, can proceed via the formation of a carbene intermediate, which can then undergo further reactions to introduce additional functional groups or induce rearrangements. Stereoselective methylation of 7-chlorobicyclo[4.1.0]hept-7-yllithium with methyl iodide has also been demonstrated, yielding the endo-methyl derivative. kyoto-u.ac.jp

Role in the Construction of Carbocyclic Frameworks for Analogue Synthesis

The rigid bicyclo[4.1.0]heptane scaffold is an attractive template for the design and synthesis of analogues of biologically active molecules. Its conformational constraints can help in understanding structure-activity relationships (SAR) and in the development of potent and selective therapeutic agents.

A notable application of this framework is in the development of melanin-concentrating hormone receptor 1 (MCH R1) antagonists, which are being investigated for the treatment of obesity. researchgate.net By incorporating the bicyclo[4.1.0]heptane moiety as a central scaffold, researchers have been able to synthesize novel antagonists with improved pharmacological profiles. The rigid structure of the bicyclic core helps to orient the appended pharmacophoric groups in a specific and favorable manner for receptor binding. documentsdelivered.com

In another significant application, the bicyclo[4.1.0]heptane skeleton has been utilized as a template for the synthesis of conformationally locked carbocyclic nucleoside analogues. kyoto-u.ac.jp These modified nucleosides, where the furanose sugar is replaced by the rigid bicyclic system, are of interest as potential antiviral and anticancer agents. The defined stereochemistry of the bicyclic framework allows for precise control over the spatial arrangement of the nucleobase and hydroxyl groups, which is crucial for their interaction with biological targets.

The versatility of the bicyclo[4.1.0]heptane framework is further demonstrated by its use in the synthesis of tropolone (B20159) derivatives. Through a sequence of cyclopropanation and ring-opening strategies, functionalized bicyclo[4.1.0]heptanes can be converted into these seven-membered ring systems, which are important motifs in natural products and medicinal chemistry. nih.gov

Development of Novel Synthetic Methods Originating from its Reactivity

The unique reactivity of this compound and its derivatives has led to the development of novel synthetic methodologies. The inherent strain of the cyclopropane (B1198618) ring and the nature of the carbon-halogen bond are key to these transformations.

One of the most significant developments is the generation of the highly strained and reactive intermediate, 7-chlorobicyclo[4.1.0]hept-1(7)-ene. This cyclopropene (B1174273) derivative can be generated from 1-(trimethylsilyl)-7-chlorobicyclo[4.1.0]heptane through a gas-phase elimination reaction. The transient cyclopropene readily undergoes dimerization at low temperatures via an ene reaction, and the resulting dimer can further react with molecular oxygen to produce carbonyl compounds. This methodology provides a unique entry into complex polycyclic systems.

Furthermore, the study of radical reactions of 7-halobicyclo[4.1.0]heptanes has uncovered novel pathways for carbon-carbon bond formation. The SRN1 (substitution nucleophilic radical chain) reaction of 7-iodobicyclo[4.1.0]heptane with carbanions has been shown to be a stereoselective method for creating new C-C bonds on the cyclopropane ring. arkat-usa.orgumich.edu This offers a powerful tool for the construction of substituted bicyclic systems with high stereocontrol.

The inherent ring strain of the bicyclo[4.1.0]heptane system also makes it susceptible to ring-opening reactions, providing pathways to different carbocyclic and heterocyclic frameworks. ucl.ac.uk These rearrangements can be triggered by various reagents and conditions, leading to the formation of larger ring systems or rearranged bicyclic structures. For example, the reduction of 2-chlorobicyclo[4.1.0]heptane can lead to the formation of 3-methylcyclohexene (B1581247) through a radical ring-opening process. ucl.ac.ukiupac.org The course of these reactions is often influenced by stereoelectronic factors, allowing for a degree of control over the reaction outcome.

PrecursorReaction ConditionsMajor Product(s)Synthetic Method
1-(Trimethylsilyl)-7-chlorobicyclo[4.1.0]heptaneGas-phase elimination7-Chlorobicyclo[4.1.0]hept-1(7)-ene (and its dimers)Generation of a strained cyclopropene
7-Iodobicyclo[4.1.0]heptaneCarbanions (SRN1 conditions)Stereoselective C-C bond formation productsRadical-mediated C-C bond formation
2-Chlorobicyclo[4.1.0]heptaneReduction (e.g., with tributyltin hydride)3-MethylcyclohexeneRadical ring-opening

Conclusion and Future Research Directions

Summary of Key Contributions to the Chemistry of 7-Chlorobicyclo[4.1.0]heptane

The study of this compound has thus far been centered on its synthesis from gem-dihalo precursors and its role as an intermediate that hints at the rich chemistry of halocyclopropanes. Key contributions are summarized below:

Synthesis via Reduction: The most significant and established route to this compound is the selective mono-reduction of 7,7-dichlorobicyclo[4.1.0]heptane. This transformation has been achieved through various methods, including indirect electrochemical reduction using mediators like phenanthrene (B1679779), which typically yields a mixture of cis and trans isomers. Another key method is the radical-mediated reduction using organotin hydrides, such as triphenyltin (B1233371) hydride, which can selectively reduce one chlorine atom.

Selective Halogen Removal: In mixed gem-dihalocyclopropanes, the selective removal of a more reactive halogen provides a reliable pathway to this compound. For instance, the reaction of 7-bromo-7-chlorobicyclo[4.1.0]heptane with triphenyltin hydride preferentially cleaves the weaker carbon-bromine bond, yielding the target chlorocyclopropane in good yield.

Generation of Strained Intermediates: Elimination reactions involving this compound derivatives are crucial contributions to the understanding of highly strained alkenes. Dehydrohalogenation has been proposed to generate transient, highly reactive species such as 7-chlorobicyclo[4.1.0]hept-6-ene. nih.gov This intermediate is not isolated but is trapped or undergoes rapid rearrangement, for example, to 2-chloro-1,3-cycloheptadiene, demonstrating the high ring strain of the cyclopropene (B1174273) system. nih.gov

A summary of key synthetic reactions is presented in the table below.

PrecursorReagent/MethodProduct(s)Key Finding
7,7-Dichlorobicyclo[4.1.0]heptaneElectrochemical Reductioncis/trans-7-Chlorobicyclo[4.1.0]heptaneProvides a method for mono-reduction, though stereoselectivity can be low.
7-Bromo-7-chlorobicyclo[4.1.0]heptaneTriphenyltin Hydride (Ph₃SnH)This compoundDemonstrates selective reduction of the C-Br bond over the C-Cl bond.
Substituted this compoundBase (e.g., Potassium t-butoxide)Rearrangement products (e.g., cycloheptadienes)Implicates the formation of highly strained bicyclo[4.1.0]heptene intermediates. nih.gov

Unexplored Reactivity and Mechanistic Pathways

Despite its fundamental structure, the full reactive potential of this compound remains largely untapped. Several areas of its chemistry are ripe for investigation.

Transition-Metal Catalyzed Cross-Coupling: The application of modern cross-coupling reactions to this compound is a significant unexplored frontier. While challenging due to the nature of the C(sp³)-Cl bond on a strained ring, reactions like Suzuki, Sonogashira, Buchwald-Hartwig amination, and cyanation could provide direct access to a wide array of functionalized norcarane derivatives. Success in this area would transform the compound from a simple halide into a versatile building block.

Solvolysis and Carbocationic Pathways: The solvolysis of this compound under various conditions has not been thoroughly investigated. Such studies would provide fundamental insights into the stability and rearrangement pathways of the corresponding 7-norcaranyl cation. The disrotatory ring-opening characteristic of cyclopropyl (B3062369) cations could lead to allyl cations and subsequently to functionalized cycloheptene derivatives, a pathway that is mechanistically distinct from radical or elimination routes.

Radical Nucleophilic Substitution (SₗN1) Reactions: While SₗN1 reactions have been documented for the analogous 7-bromo- and 7-iodo-bicyclo[4.1.0]heptanes, a detailed study of the chloro derivative is lacking. Investigating its reactivity with various nucleophiles under photostimulation would clarify the viability of the SₗN1 pathway for the stronger C-Cl bond and determine the stereochemical outcome of such substitutions on the cyclopropane (B1198618) ring.

Detailed Mechanistic and Computational Studies: The mechanisms of many reactions involving this scaffold are often inferred by analogy. There is a need for in-depth kinetic and computational studies to elucidate the precise transition states and intermediates in its reactions. For example, density functional theory (DFT) calculations could map the potential energy surfaces for elimination versus substitution, or for the rearrangement of the putative 7-norcaranyl radical and cationic intermediates.

Potential for Further Methodological Advancements in its Synthesis

Current synthetic routes rely on the reduction of dihalo-precursors, which can lack stereocontrol. Future advancements should target more elegant and efficient methodologies.

Stereoselective Synthesis: A major challenge is the stereocontrolled synthesis of either the endo- or exo-7-chlorobicyclo[4.1.0]heptane isomer. Current reduction methods often produce mixtures. Future work could focus on developing substrate-directed reductions of functionalized 7,7-dichlorobicyclo[4.1.0]heptane derivatives or exploring novel chiral reducing agents that can differentiate between the two diastereotopic chlorine atoms.

Direct Asymmetric Synthesis: A more ambitious goal is the development of a direct asymmetric synthesis that avoids the dihalo-intermediate altogether. This could potentially be achieved through the catalytic asymmetric cyclopropanation of cyclohexene (B86901) with a chlorocarbene equivalent. While synthetically challenging, such a method would provide enantiomerically enriched this compound, which would be invaluable for applications in medicinal chemistry and chiral ligand synthesis.

Alternative Precursors: Research into alternative precursors beyond cyclohexene could yield novel substituted this compound derivatives. For example, the dichlorocyclopropanation of substituted cyclohexenes, followed by selective reduction, could provide access to a library of functionalized scaffolds that are currently difficult to obtain.

Future Directions in the Application of the this compound Scaffold in Complex Molecule Synthesis

The rigid, three-dimensional bicyclo[4.1.0]heptane (norcarane) framework is an attractive scaffold for constructing complex molecular architectures, particularly in medicinal chemistry and natural product synthesis. citedrive.comresearchgate.net

Scaffold for Medicinal Chemistry: The norcarane skeleton serves as a rigid, non-aromatic bioisostere for phenyl rings, allowing for precise spatial orientation of substituents. This compound is an ideal starting point for elaborating this scaffold. Future applications could involve using it as a platform to synthesize novel analogues of biologically active compounds, where the chlorine atom acts as a handle for introducing pharmacophoric groups via the unexplored cross-coupling reactions mentioned previously. The resulting functionalized norcaranes could be explored as novel therapeutic agents. researchgate.net

Precursor to Complex Natural Products: The bicyclo[4.1.0]heptane core is present in a number of natural products. The functional handle provided by the chlorine atom in this compound makes it a potentially valuable starting material for the total synthesis of such molecules. Ring-opening or ring-expansion reactions, guided by the chloro substituent, could be strategically employed to construct larger carbocyclic systems.

Mechanistic Probes for Enzymatic Systems: Substituted norcaranes have been used as mechanistic probes to investigate the intermediates in enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. researchgate.net The oxidation of the norcarane scaffold by these enzymes can lead to rearranged products that are indicative of radical or cationic intermediates. researchgate.net Enantiomerically pure, functionalized derivatives derived from this compound could serve as more sophisticated probes to map the active sites and reaction mechanisms of monooxygenase and other enzyme systems with greater precision.

Synthesis of Novel Polycyclic Systems: The inherent strain of the cyclopropane ring and the reactivity imparted by the chlorine atom can be harnessed to synthesize novel polycyclic and cage-like structures. Intramolecular reactions of derivatives of this compound could lead to complex tricyclic frameworks through carbene insertions, radical cyclizations, or cationic rearrangement-cyclization cascades.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-chlorobicyclo[4.1.0]heptane, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves cyclopropanation of cyclohexene derivatives followed by chlorination. Phase transfer catalysis (PTC) has been used for analogous bicyclo compounds (e.g., 7,7-dichlorobicyclo[4.1.0]heptane), where quaternary ammonium salts enhance reaction efficiency under biphasic conditions . To ensure reproducibility:

  • Document reagent purity, solvent ratios, and reaction times meticulously.
  • Characterize intermediates via GC-MS or NMR to confirm structural integrity.
  • Cross-reference physical constants (e.g., boiling point, density) with established databases like NIST or CRC Handbook .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection or HPLC-UV, comparing retention times to certified standards.
  • Structural Confirmation :
  • NMR : Compare 1^1H and 13^13C spectra to computational predictions (e.g., DFT) or literature data for related bicycloheptanes .
  • Mass Spectrometry : Validate molecular ion peaks ([M+^+]) and fragmentation patterns.
  • Report melting/boiling points and refractive indices to align with CRC Handbook values .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • Store in inert atmospheres (argon or nitrogen) to prevent oxidation.
  • Use amber glassware at ≤4°C to mitigate photodegradation and thermal decomposition.
  • Regularly monitor stability via FT-IR to detect carbonyl or hydroxyl byproducts indicative of degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the predicted vs. observed reactivity of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model transition states and electron density maps, identifying steric or electronic effects influencing reactivity .
  • Compare experimental kinetic data (e.g., Arrhenius plots) with simulated activation energies.
  • Use molecular dynamics (MD) simulations to assess solvent effects on reaction pathways .

Q. What experimental strategies can address discrepancies in reported thermal stability data for this compound?

  • Methodological Answer :

  • Conduct differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5–10°C/min) to identify decomposition exotherms.
  • Replicate studies using standardized protocols (e.g., ASTM E537) and compare results across labs.
  • Analyze decomposition products via GC-MS to identify side reactions (e.g., ring-opening or Cl abstraction) .

Q. How can the stereoelectronic effects of the chlorine substituent in this compound be systematically studied?

  • Methodological Answer :

  • Spectroscopic Probes : Use 35^{35}Cl NMR to assess electronic environment changes.
  • X-ray Crystallography : Resolve bond angles and distances to quantify steric strain.
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates of 12^{12}C/13^{13}C or 35^{35}Cl/37^{37}Cl isotopologues to elucidate transition-state geometry .

Guidance for Rigorous Research Design

  • Hypothesis Testing : Align experimental aims with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overambitious scope .
  • Data Integrity : Pre-register protocols on platforms like Open Science Framework and include negative controls in all assays .
  • Literature Review : Use systematic reviews with ≥10 peer-reviewed sources (last 5 years) to contextualize findings and identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.